Uranium hexafluoride

Description

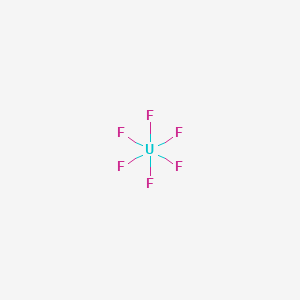

Structure

2D Structure

Properties

IUPAC Name |

hexafluorouranium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.U/h6*1H;/q;;;;;;+6/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANRKQGLYCLAFE-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[U](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6U, UF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | uranium hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | uranium(VI) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium(VI)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.0193 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Radioactive material, uranium hexafluoride, fissile appears as a colorless volatile white crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants., Radioactive material, uranium hexafluoride, non-fissile or fissile excepted appears as a colorless volatile radioactive crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants., Colorless to white crystals; [HSDB], COLOURLESS-TO-WHITE DELIQUESCENT CRYSTALS. | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uranium hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

56.5 °C sublimation point | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in liq chlorine and bromine. ... Sol in carbon tetrachloride, chloroform, and sym tetrachloroethane, Cl2CHCHCl2, which forms the most stable soln, extensive reaction occurring only after several days at room temp. Sol in fluorocarbons (C6F6 or C7F16) without reaction., Dissolves in nitrobenzene to give a dark red soln fuming in air., INSOL IN CARBON DISULFIDE, Reacts with water; soluble in carbon tetrachloride, chloroform, Solubility in water at 20 °C: reaction | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.09 at 20.7 °C/4 °C; (liq): 3.595 at 70 °C, Relative density (water = 1): 5.1 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1757 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1757 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

12 at BP of uranium hexafluoride (Air= 1) | |

| Details | Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.2 | |

| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |

| Record name | Uranium hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Volatile white monoclinic crystalline solid, White crystalline solid, Deliquescent | |

CAS No. |

7783-81-5, 11133-71-4, 12134-48-4 | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uranium hexafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uranium hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011133714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium fluoride (U2F9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium hexafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/uranium-hexafluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Uranium fluoride (U2F9) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uranium hexafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

64.8 °C, 64.5 °C at 2 atm | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 153 | |

| Record name | Uranium hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 153 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Soil Remediation:

Excavation and Disposal: A direct approach involving the physical removal of contaminated soil and its disposal at a licensed facility. While effective, it can be costly and generates a large volume of waste. researchgate.net

Soil Washing/Extraction: This ex-situ technique uses chemical solutions to extract uranium from the excavated soil. Bicarbonate solutions have been shown to be effective at leaching uranium from contaminated soils. uotechnology.edu.iq The uranium can then be recovered from the leaching solution, potentially through microbial reduction. uotechnology.edu.iq

In-Situ Immobilization: This approach aims to reduce the mobility of uranium in the soil, thereby preventing its migration to groundwater. This can be achieved by adding amendments to the soil that promote the precipitation or sorption of uranium. For example, adding phosphate can lead to the formation of highly insoluble uranium phosphate minerals. researchgate.net

Groundwater Remediation:

Pump-and-Treat: This conventional method involves pumping contaminated groundwater to the surface for treatment to remove uranium, followed by reinjection of the treated water. stanford.edu However, this method can be slow and inefficient due to the slow release of uranium sorbed to aquifer materials. stanford.edu

Permeable Reactive Barriers (PRBs): A passive, in-situ method where a trench is filled with a reactive material, such as zero-valent iron (ZVI). stanford.edu As contaminated groundwater flows through the barrier, the ZVI chemically reduces the mobile form of uranium (U(VI)) to the much less soluble form (U(IV)), causing it to precipitate and be removed from the water. stanford.edu

Bioremediation: This approach utilizes microorganisms to change the chemical state of uranium. Under certain conditions, U(VI)-reducing bacteria can be stimulated to convert soluble U(VI) to insoluble U(IV), effectively immobilizing the uranium in the subsurface. uotechnology.edu.iq

Phytoremediation:

Decommissioning of Uranium Hexafluoride Processing Facilities

The decommissioning of facilities that have produced or handled this compound, such as uranium enrichment or conversion plants, is a complex process that requires meticulous planning and execution to ensure the safety of workers, the public, and the environment. iaea.orgresearchgate.net These activities are performed after a facility ceases operations and involve decontamination, dismantling, and waste management. world-nuclear.org

The decommissioning process typically includes several key phases:

Planning and Characterization: This initial phase involves a thorough radiological and chemical characterization of the facility to identify the nature and extent of contamination. researchgate.net This data is used to develop a detailed decommissioning plan, which outlines the strategies, safety procedures, and waste management protocols. researchgate.net

Decontamination: A critical step is the removal of residual UF6 and its daughter products from process equipment, piping, and building surfaces. world-nuclear.org A common technique used at gaseous diffusion enrichment plants is gaseous decontamination, where a reactive gas like chlorine trifluoride (ClF3) is circulated through the system. world-nuclear.org This converts residual uranium deposits into volatile UF6, which can be recovered. world-nuclear.org

Dismantling and Demolition: Once equipment is sufficiently decontaminated, it can be dismantled. iaea.org This involves careful cutting and removal of process components and structural materials. researchgate.net The sequence is planned to manage potential hazards, such as the presence of crystallized UF6 or unreacted uranium tetrafluoride (UF4) in piping. researchgate.net

Waste Management: All materials removed from the facility must be segregated, characterized, and managed as waste. This includes low-level radioactive waste, mixed waste (containing both radioactive and hazardous chemical components), and non-contaminated materials that can be recycled or disposed of conventionally. world-nuclear.org The large quantities of depleted this compound stored on-site often represent the largest waste management challenge. nrc.govwise-uranium.org

Site Remediation and License Termination: After the buildings have been removed, the underlying soil and any remaining structures are surveyed for residual contamination. entact.com Remediation is performed as necessary to meet regulatory criteria for site release, which may allow for unrestricted future use. world-nuclear.orgoecd-nea.org

The decommissioning of the UF6 Pilot Plant at IPEN-CNEN/SP in Brazil, which operated from 1986 to 1992, and the Eurodif gaseous diffusion plant in France are notable examples of such complex projects. iaea.orgresearchgate.netwise-uranium.org These projects provide valuable experience in managing the unique challenges associated with UF6 facilities, including the handling of hazardous chemical reagents like fluorine and the implementation of rigorous radioprotection and environmental monitoring procedures. researchgate.net

Advanced Analytical Methodologies for Uranium Hexafluoride Characterization

Isotopic Analysis Techniques

The determination of the isotopic composition of uranium, specifically the abundance of ²³⁵U relative to ²³⁸U, is a critical measurement in the nuclear industry. Various high-precision techniques have been established to perform this isotopic assay on UF₆ gas.

Laboratory-based mass spectrometry stands as the gold standard for high-precision isotopic analysis of uranium hexafluoride, offering exceptional accuracy and precision. arxiv.org Techniques such as Thermal Ionization Mass Spectrometry (TIMS) and Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are widely utilized for analyzing uranium isotopes in samples, including those derived from the hydrolysis of UF₆. dntb.gov.uarsc.org Gas Source Mass Spectrometry (GSMS) is specifically designed for the direct analysis of gaseous UF₆. arxiv.orgnih.gov

A 90° sector field mass spectrometer with a 30 cm radius has demonstrated the capability to achieve a precision (1 σ) of 5 × 10⁻⁵ for the fractional difference in isotope ratio between two samples at a 50% enrichment level, and 1.4 × 10⁻⁴ for natural uranium in comparisons lasting 12 minutes. iaea.org The design of the ion source and inlet system is crucial in minimizing memory effects, which can be reduced to ±0.3% of the difference between two samples. iaea.org

Modern GSMS instruments, such as the URANUS, can measure not only the major isotope ratio n(²³⁵U)/n(²³⁸U) but also the minor isotope ratios n(²³⁴U)/n(²³⁸U) and n(²³⁶U)/n(²³⁸U). nih.gov To achieve the highest analytical performance, UF₆ GSMS measurements often employ a double standard method, also known as the bracketing standard method. nih.gov A more advanced approach, the memory corrected double standard (MCDS) method, has been developed to further improve accuracy. nih.gov While GSMS is preferred for UF₆ samples for the major isotope ratio, TIMS combined with the "modified total evaporation" (MTE) method provides superior performance for the minor isotope ratios. nih.gov

Table 1: Performance of High-Precision Mass Spectrometry Techniques for Uranium Isotope Ratio Measurements

| Technique | Analyte Form | Key Features | Precision (Major Ratio) | Application |

|---|---|---|---|---|

| Gas Source Mass Spectrometry (GSMS) | Gaseous UF₆ | Direct analysis, Double standard and MCDS methods | High | Preferred for major isotope ratios in UF₆ enrichment facilities |

| Thermal Ionization Mass Spectrometry (TIMS) | Hydrolyzed UF₆ (Uranium solutions) | MTE method for high performance | Very High | Superior for minor isotope ratios |

| Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | Hydrolyzed UF₆ (Uranium solutions) | High sample throughput | High | Routine isotopic analysis of uranium solutions |

Optical spectrometric techniques offer a viable alternative to mass spectrometry for isotopic analysis, with some methods being particularly suitable for field deployment. These approaches leverage the subtle shifts in absorption or emission spectra caused by the different masses of uranium isotopes.

A high-performance infrared (HPIR) system utilizing a quantum cascade laser (QCL) has been developed for the infrared absorption analysis of ²³⁵U and ²³⁸U isotopes in gaseous UF₆. mahendrapublications.comcore.ac.uk By sweeping the QCL over the relevant spectral range, a high spectral resolution of 0.0005 cm⁻¹ can be achieved, enabling precise measurements of the isotopic peak shift. mahendrapublications.comcore.ac.uk This non-destructive method has been shown to meet or exceed the International Atomic Energy Agency (IAEA) international target values for non-destructive analysis of samples with isotopic contents ranging from depleted to highly enriched. core.ac.uk

Another fieldable technique is the Fieldable Atomic Beam Isotopic Analyzer (FABIA). This method involves generating an atomic beam of uranium from a sample of UF₆ that has been absorbed as uranyl fluoride (B91410) in a solid zeolite matrix. arxiv.org A narrow linewidth diode laser interrogates the atomic beam, and the isotopic absorption spectrum is measured to determine the enrichment level by comparing the relative contributions of ²³⁵U and ²³⁸U to the absorption signal. arxiv.org A key advantage of this optical technique is its immunity to isobaric interferences, which can be a challenge for mass spectrometry. arxiv.org

Laser-based techniques that involve photolysis and ionization offer another avenue for the isotopic analysis of this compound. These methods often combine the selectivity of laser excitation with the sensitivity of mass spectrometry or optical emission spectroscopy.

Laser-Induced Breakdown Spectroscopy (LIBS) is a technique that can be used for the direct enrichment assay of gaseous UF₆. acs.org In LIBS, a high-energy laser pulse is focused into the gas to create a plasma. The atomic emission from the plasma contains information about the isotopic composition, as there are slight differences in the emission wavelengths for ²³⁵U and ²³⁸U. rsc.org While promising, LIBS measurements on UF₆ can be affected by self-absorption, which can lead to biases in the determined ²³⁵U assay. q-chem.com Careful optimization of experimental parameters, such as UF₆ vapor pressure and laser pulse energy, is necessary to mitigate these effects. acs.org

Spectroscopic Investigations of Reaction Intermediates and Products

Understanding the reaction pathways of this compound, particularly its hydrolysis, is crucial for safety and for nuclear safeguards, as the reaction products can be indicative of undeclared nuclear activities. Spectroscopic techniques, especially when coupled with computational simulations, are powerful tools for identifying transient intermediates and characterizing final products.

Fourier Transform Infrared (FTIR) spectroscopy is a highly effective method for the in-situ monitoring of chemical reactions involving UF₆. researchgate.net It allows for the direct observation of reactants, intermediates, and products in real-time by probing their characteristic vibrational frequencies. researchgate.net

The hydrolysis of UF₆, a reaction of significant interest, has been studied in detail using FTIR. When UF₆ is exposed to moisture, it undergoes hydrolysis to form uranyl fluoride (UO₂F₂) particulates and hydrogen fluoride (HF). frontiersin.orgaip.org To better understand the mechanism of this reaction, researchers have employed cryogenic layering techniques. frontiersin.orgresearchgate.net By co-depositing UF₆ and water at very low temperatures (e.g., 12 K), the reaction rate is significantly slowed, allowing for the trapping and spectroscopic identification of transient intermediates. researchgate.net

In-situ FTIR monitoring of the controlled warming of these cryogenic layers reveals the evolution of various species. The conversion of UF₆ to the intermediate uranium oxytetrafluoride (UOF₄) has been directly observed. frontiersin.orgresearchgate.net Specific vibrational bands associated with intermediate complexes have been identified in the FTIR spectra. For instance, in one study, bands at 865 cm⁻¹, 780 cm⁻¹, 715 cm⁻¹, and 815 cm⁻¹ were attributed to intermediate species formed during the hydrolysis process. aip.org The bands at 868 cm⁻¹ and 857 cm⁻¹ have been specifically assigned to UOF₄. aip.org

Table 2: Key Infrared Bands Observed During In-Situ FTIR Monitoring of UF₆ Hydrolysis

| Wavenumber (cm⁻¹) | Assignment | Species | Role |

|---|---|---|---|

| 955, 933, 857 | Vibrational modes | UO₂F₂ | Final Product |

| 865 | Stretching mode | UOF₄ | Intermediate |

| 815, 780, 715 | Vibrational modes | Intermediate Complexes | Intermediates |

| 626 | v₃ mode | UF₆ | Reactant |

Source: Adapted from studies on the cryogenic hydrolysis of UF₆. frontiersin.orgaip.orgresearchgate.net

This ability to directly observe the formation and consumption of intermediates provides invaluable kinetic and mechanistic data that is difficult to obtain through other means. frontiersin.org

To accurately assign the vibrational modes observed in experimental FTIR spectra of UF₆ reaction intermediates and products, computational simulations are employed. These simulations can predict the vibrational frequencies of proposed molecular structures, and by comparing the calculated spectra with the experimental data, the identity of the observed species can be confirmed.

The simplest approach is the harmonic approximation, which treats molecular vibrations as simple harmonic oscillators. mahendrapublications.com While computationally efficient, this method can have limitations as it neglects the anharmonicity of real molecular vibrations. mahendrapublications.com Anharmonic calculations, which account for the non-quadratic nature of the potential energy surface, provide more accurate vibrational frequencies that are often in better agreement with experimental results. mahendrapublications.com

For the hydrolysis of UF₆, density functional theory (DFT) has been used to investigate the reaction mechanism and to calculate the vibrational frequencies of intermediates and products. For instance, anharmonic vibrational simulations have been performed to reinterpret literature infrared spectra in light of newly identified potential intermediates, such as the dihydroxide species UF₄(OH)₂.

In the case of the final product, uranyl fluoride (UO₂F₂), density functional perturbation theory (DFPT) has been used to calculate the vibrational frequencies of its anhydrous crystal structure. researchgate.net These calculations, which can include corrections such as the Hubbard +U term, have shown good agreement with experimental data from inelastic neutron scattering and Raman spectroscopy, particularly for the characteristic E_g and A₁_g modes of the U-Oyl bond. researchgate.net Such theoretical studies help to understand the shifts in vibrational frequencies observed upon hydration of UO₂F₂, providing a more complete picture of the system's structure and dynamics. researchgate.net The combination of experimental spectroscopy and high-level computational simulations is thus a powerful paradigm for the detailed characterization of complex reactive systems like that of this compound. osti.gov

Chemometric Approaches in Spectroscopic Data Analysis

Chemometric techniques are increasingly applied to the analysis of complex spectroscopic data for this compound (UF₆), enhancing the precision and reliability of isotopic measurements. These statistical methods are particularly valuable in interpreting high-resolution spectral data where subtle isotopic shifts can be obscured by noise or instrumental artifacts.

One prominent application is in high-performance infrared (HPIR) spectroscopy. A system utilizing a quantum cascade laser (QCL) can achieve a spectral resolution of 0.0005 cm⁻¹, allowing for precise measurements of the isotopic peak shifts between uranium-235 (B1209698) (²³⁵U) and uranium-238 (²³⁸U) in the ν₂ + ν₃ infrared absorption band. springerprofessional.deornl.gov To analyze the complex datasets generated by these instruments, a data analysis method using principal component analysis (PCA) has been developed. ornl.gov PCA is a multivariate statistical technique that reduces the dimensionality of the data while retaining the most significant variations. By applying PCA, it is possible to build predictive models that correlate the spectral data with the weight percent of ²³⁵U. springerprofessional.deornl.gov This approach has demonstrated the capability to accurately predict the isotopic content, even for mislabeled samples, with results validated by traditional mass spectrometry. ornl.gov The use of advanced statistical data analysis is essential due to the chemical reactivity of UF₆ gas. springerprofessional.de

Destructive and Non-Destructive Assay Techniques

The characterization of this compound relies on both destructive assay (DA) and non-destructive assay (NDA) techniques to verify its composition and isotopic enrichment. While NDA methods provide rapid, on-site analysis, DA techniques offer higher precision and are crucial for safeguards and accountability.

Single-Use Destructive Assay (SUDA) for Sampling

Single-Use Destructive Assay (SUDA) is a low-cost, innovative sampling technology developed by Pacific Northwest National Laboratory to support the International Atomic Energy Agency's (IAEA) safeguards for uranium enrichment facilities. pnnl.govinmm.org This technique addresses challenges associated with shipping traditional gram-quantity UF₆ samples, which are corrosive and radioactive. pnnl.gov

The SUDA system employs small samplers with a specialized zeolite film deposited onto a substrate like quartz or metal. osti.gov These samplers are designed for direct attachment to existing sampling taps at uranium processing facilities. pnnl.govinmm.org During sampling, gaseous UF₆ comes into contact with the zeolite film, which absorbs the material and facilitates a controlled hydrolysis reaction. osti.govinmm.org This reaction converts the volatile UF₆ into a more stable, solid, and less hazardous form, hydrated uranyl fluoride (UO₂F₂•nH₂O). pnnl.govinmm.org

This transformation offers several advantages:

Simplified Shipping: The solid UO₂F₂•nH₂O form is easier and safer to transport to analytical laboratories. pnnl.gov

Reduced Waste: The technology generates low amounts of waste. inmm.org

Versatile Geometries: The sample geometries can be tailored for various analytical methods. pnnl.govinmm.org

On-Site Analysis Potential: SUDA samples are suitable for potential on-site analyses, such as in-field alpha spectrometry (IFAS). osti.govinmm.org

Table 1: SUDA Sampler and In-Field Alpha Spectrometry (IFAS) System Characteristics

| Feature | Description |

|---|---|

| Sampler Technology | Single-Use Destructive Assay (SUDA) |

| Substrate Material | Quartz or stainless steel coated with a thin zeolite film osti.govosti.gov |

| Sampling Form | Gaseous this compound (UF₆) inmm.org |

| Captured Compound | Hydrated Uranyl Fluoride (UO₂F₂•nH₂O) pnnl.gov |

| Associated Analysis | In-Field Alpha Spectrometry (IFAS) for enrichment verification osti.gov |

| IFAS Detector | Solid-state, silicon alpha spectrometer osti.gov |

| Measured Isotopes | 234U, 235U, and 238U osti.gov |

| Measurement Time | Less than eight hours for a precision of <±2% for 235U:Utotal determination osti.gov |

Analytical Methods for Impurity Determination

Ensuring the purity of this compound is critical for its use in the nuclear fuel cycle. Various analytical methods are employed to identify and quantify metallic and organic impurities. Materials that contain impurities above specified limits require additional procedures to ensure satisfactory uranium accountability. nrc.gov

Spark source mass spectrometry (SSMS) is a powerful technique for determining a wide range of metallic element impurities in a single analysis. acs.org This method offers high sensitivity, often detecting elements at concentrations of 1 ppm or less, without the need for preliminary separation from the uranium matrix. acs.org The UF₆ sample is typically hydrolyzed and converted to uranium oxide (U₃O₈) before being compressed with silver powder for analysis. acs.org

Other methods for impurity monitoring include:

Spectrophotometry: Used for determining specific elements like Bromine (Br), Chlorine (Cl), Molybdenum (Mo), and Vanadium (V). iaea.org

Infrared Spectroscopy: Employed for the analysis of organic compounds in the gaseous medium after the UF₆ has been removed. iaea.org

Continuous Mass Spectrometry: An introduction line for a mass spectrometer can be designed to selectively trap the UF₆, allowing the remaining impurities to be analyzed. iaea.org

Table 2: Specified Maximum Concentration of Selected Metallic Impurities in UF₆

| Element | Maximum Concentration (ppm, U basis) |

|---|---|

| Molybdenum (Mo) | 200 |

| Vanadium (V) | 10 |

| Titanium (Ti) | 1 |

| Chromium (Cr) | 50 |

Data sourced from a 1972 report on spark source mass spectrometry analysis. acs.org

Radiochemical Analysis of this compound

Radiochemical analysis is essential for determining the isotopic composition and the presence of specific radioactive isotopes in this compound. These methods are crucial for safeguards, material accounting, and process control.

Alpha spectrometry is a key technique used for this purpose. For instance, the concentration of uranium-232 (²³²U) is determined by alpha spectrometry after its electrolytic separation from solutions. iaea.org The activity of individual fission products can be measured using a semiconductor detector coupled with a multichannel analyzer. iaea.org

Furthermore, the development of In-Field Alpha Spectrometry (IFAS) systems allows for the quantitative measurement of alpha emissions from uranium isotopes directly on samples collected with SUDA technology. osti.gov An IFAS instrument uses a solid-state silicon detector to measure the alpha particles from ²³⁴U, ²³⁵U, and ²³⁸U, enabling a determination of the ²³⁵U enrichment within hours. osti.gov This provides a rapid, on-site verification capability. osti.govosti.gov The total alpha activity of transuranium elements can also be determined after their electrolytic precipitation. iaea.org

Sampling and Sample Preparation Methodologies for Analysis

Proper sampling and sample preparation are fundamental to obtaining accurate and representative analytical results for this compound. The methodologies must account for the material's physical and chemical properties, including its high reactivity with water and its phase transitions near ambient conditions. wikipedia.org

For bulk quantities, representative samples are typically withdrawn from the liquid phase. antpedia.comiaea.org This requires heating the solid UF₆ in its container to liquefy it, followed by mechanical shaking or agitation to ensure the contents are homogeneous before a sample is taken. iaea.org

Modern sampling techniques have been developed to improve safety and simplify handling. The SUDA technology, as described previously, involves sampling gaseous UF₆ onto a zeolite-coated substrate, which converts it to a stable solid, UO₂F₂•nH₂O. pnnl.govinmm.org This method avoids the direct handling of bulk UF₆ samples and is tailored for subsequent destructive analysis. inmm.org

Another innovative approach, the ABACC-Cristallini Method, uses a tube containing alumina pellets. abacc.org.br During sampling, the alumina absorbs and hydrolyzes the UF₆ directly, retaining uranium as solid UO₂F₂ without the need for cryogenic cooling with liquid nitrogen. abacc.org.br

For isotopic analysis by mass spectrometry, small UF₆ samples can be prepared from uranium metal or oxide. iaea.org One effective method involves using cobalt trifluoride as the fluorinating agent, which produces UF₆ with a low content of impurities like hydrogen fluoride (HF), suitable for precise isotopic measurements. iaea.org

Isotope Separation Technologies Utilizing Uranium Hexafluoride

Gaseous Diffusion Principles and Operational Evolution

Gaseous diffusion was the first technology developed for producing enriched uranium on an industrial scale and was a cornerstone of early nuclear programs. nrc.govosti.gov

The fundamental principle behind gaseous diffusion is Graham's law of effusion, which states that the rate at which a gas passes through a porous barrier is inversely proportional to the square root of its molecular mass. nps.gov When gaseous uranium hexafluoride, a mixture of ²³⁵UF₆ and ²³⁸UF₆, is pumped towards a porous membrane, the lighter ²³⁵UF₆ molecules travel slightly faster and are more likely to pass through the microscopic holes in the barrier than the heavier ²³⁸UF₆ molecules. wikipedia.orgosti.gov The gas that diffuses through the barrier is thus slightly enriched in the ²³⁵U isotope, while the gas remaining on the high-pressure side becomes slightly depleted. wikipedia.org

The mass difference between the two UF₆ molecules is minimal, resulting in a very small separation factor of ideally 1.0043 in a single pass. wikipedia.org To achieve the higher enrichment levels required for nuclear fuel or weapons, the process must be repeated thousands of times. osti.gov This is accomplished by linking a vast number of individual separation units, called stages, together in a sequence known as a cascade. wikipedia.org In a typical cascade arrangement, the enriched gas from one stage is fed to the next higher stage, while the depleted gas is recycled back to the next lower stage. stephensstephens.com

The operational evolution of gaseous diffusion began during the Manhattan Project with the construction of the K-25 plant in Oak Ridge, Tennessee, which commenced operations in 1945. wikipedia.orgosti.gov This was followed by the construction of additional large-scale plants in the United States at Paducah, Kentucky, and Portsmouth, Ohio, in the 1950s. nrc.gov These facilities were initially built for military purposes but later transitioned to producing enriched uranium for the commercial nuclear power industry. nrc.gov Gaseous diffusion plants were massive industrial complexes, notable for their immense size and enormous consumption of electricity, required to compress the UF₆ gas at each stage and remove the heat generated. wikipedia.org For decades, this technology was the primary method for uranium enrichment worldwide. However, due to its high energy costs, gaseous diffusion has been rendered obsolete and supplanted by more efficient technologies, primarily the gas centrifuge. nrc.govosti.gov The last of the large American gaseous diffusion plants ceased enrichment activities in the early 21st century. wikipedia.org

| Plant Location | Operational Start | Status |

| Oak Ridge, Tennessee (K-25) | 1945 | Shut down |

| Paducah, Kentucky | 1952 | Shut down |

| Portsmouth, Ohio | 1955 | Shut down |

| Tricastin, France (Georges Besse) | 1979 | Shut down |

Gas Centrifuge Technology

Gas centrifuge technology has replaced gaseous diffusion as the dominant method for uranium enrichment due to its significantly lower energy consumption and greater separation efficiency. wikipedia.org

The gas centrifuge process utilizes the principle of centrifugal force to separate isotopes. nrc.gov In this method, gaseous this compound is fed into a tall, cylindrical rotor that spins at extremely high speeds within an evacuated casing. nrc.govun.org The rapid rotation creates a powerful centrifugal force, thousands of times stronger than gravity, which pushes the gas molecules towards the rotor wall. wikipedia.orgnrc.gov

The heavier ²³⁸UF₆ molecules are subjected to a slightly greater centrifugal force than the lighter ²³⁵UF₆ molecules. This differential force causes the heavier molecules to concentrate more densely near the outer wall of the rotor, while the concentration of the lighter molecules becomes slightly higher closer to the central axis. nrc.govwikipedia.org

To enhance this small radial separation effect, a slow axial countercurrent flow is established within the rotor. nrc.gov This vertical circulation can be induced thermally, by heating the bottom of the rotor and cooling the top, or mechanically using scoops. nrc.govun.org This flow pattern moves the gas enriched in ²³⁵U upwards near the axis, while the gas depleted in ²³⁵U flows downwards near the periphery. nmt.edu The slightly enriched gas is collected by a scoop at the top of the rotor, while the depleted (or "tails") stream is extracted by another scoop at the bottom. nrc.gov

The design and construction of gas centrifuges present significant engineering challenges, primarily related to the high rotational speeds required for efficient separation. The separative capacity of a centrifuge is proportional to the length of its rotor and the square of its peripheral wall velocity. un.org Therefore, the primary design goal is to achieve the highest possible rotational speed.

This objective imposes stringent requirements on the rotor material, which must possess a very high strength-to-density ratio to withstand the immense tensile stresses generated by the rotation. un.orgdoe.gov Early centrifuges utilized materials such as high-strength aluminum alloys and maraging steels. doe.gov Modern centrifuges employ advanced composite materials, such as carbon fiber, which offer superior strength-to-weight characteristics, allowing for higher peripheral velocities. un.org

Another critical challenge is the corrosive nature of this compound gas. inae.in All components that come into contact with the process gas, particularly the interior of the rotor, must be fabricated from or coated with corrosion-resistant materials. un.orgfas.org A thin, protective layer of metal fluoride (B91410) often forms on these surfaces, preventing further corrosion. fas.org

Furthermore, the rotor must be manufactured to exceptionally close tolerances to minimize any imbalance, which could lead to catastrophic failure at high speeds. un.org The dynamic stability of the rotor is maintained by a sophisticated suspension system, typically involving a needle-like bearing at the bottom and a magnetic bearing at the top to minimize friction and wear during continuous, long-term operation in a vacuum. inae.infas.org

| Rotor Material | Typical Peripheral Velocity | Characteristics |

| Aluminum Alloys | ~350 m/s | Used in early-generation centrifuges. doe.govprinceton.edu |

| Maraging Steel | up to 500 m/s | High strength, allowing for higher speeds than aluminum. doe.govprinceton.edu |

| Carbon Fiber Composites | >600 m/s | Highest strength-to-density ratio, used in modern, advanced centrifuges. un.org |

While a single gas centrifuge has a much higher separation factor than a single gaseous diffusion stage, it still cannot produce the required enrichment level in one pass. un.org Additionally, the throughput of an individual centrifuge is very low. fas.org To achieve the desired product concentration and production rate, thousands of centrifuges must be interconnected in a cascade system. un.orgnrc.gov

In a centrifuge cascade, machines are arranged in both series and parallel. tennessee.edu They are connected in series into "stages" to progressively increase the enrichment level. The product (enriched) stream from one stage is fed to the next higher stage, while the tails (depleted) stream is recycled back to the next lower stage. nrc.govwikipedia.org Within each stage, numerous centrifuges operate in parallel to achieve the necessary material flow rate for the entire plant. tennessee.edu

The most efficient cascade design is known as an "ideal cascade." fas.org An ideal cascade is characterized by two main conditions: no mixing of streams with different isotopic concentrations, and the use of identical separation factors for each stage. fas.org This theoretical arrangement minimizes the total number of centrifuges required for a specific separation task, thereby minimizing capital and operational costs. researcher.life In practice, a true ideal cascade is unattainable because it would require a unique number of centrifuges at each stage, and the flow rates cannot be adjusted with infinite precision. fas.org

Therefore, real-world enrichment plants use "squared-off" or "step" cascades, which approximate the ideal shape by grouping stages into sections with a constant number of centrifuges per stage. emerald.com Optimization of these cascades involves complex calculations to determine the best arrangement of centrifuges, inter-stage flow rates, and operating parameters to come as close as possible to the efficiency of an ideal cascade while accommodating practical engineering constraints. researcher.lifeemerald.com

Thermal Diffusion Methods

Thermal diffusion is another method that was used for uranium isotope separation, though its application was limited and short-lived compared to gaseous diffusion and gas centrifugation.

The principle of liquid thermal diffusion relies on the Soret effect. When a temperature gradient is established across a thin film of liquid containing a mixture of isotopes, one isotope will tend to concentrate in the colder region and the other in the warmer region. osti.gov In the case of liquid this compound, the lighter ²³⁵UF₆ molecules diffuse toward the hotter surface, while the heavier ²³⁸UF₆ molecules concentrate near the cooler surface. libretexts.orgosti.gov

This primary separation effect is amplified by natural convection. The process was carried out in tall vertical columns, known as Clusius-Dickel columns. osti.gov These columns were constructed of two concentric pipes (B44673), with the liquid UF₆ filling the very narrow annular space between them. stephensstephens.com The inner pipe was heated, typically with high-pressure steam, while the outer pipe was cooled with circulating water. osti.govstephensstephens.com

The heated liquid adjacent to the inner pipe, enriched in ²³⁵U, would rise due to convection. Conversely, the cooler liquid near the outer pipe, enriched in ²³⁸U, would sink. osti.gov This continuous countercurrent flow along the length of the column multiplied the small single-stage separation effect, causing the ²³⁵U to accumulate at the top of the column and the ²³⁸U at the bottom. osti.govnuclearmuseum.org The degree of separation was proportional to the height of the column. osti.gov

During the Manhattan Project, a large-scale liquid thermal diffusion plant, designated S-50, was built at Oak Ridge. wikipedia.org The plant consisted of 2,142 columns, each 48 feet (approximately 15 meters) high. libretexts.orgnps.gov The S-50 plant was used as an initial enrichment step, feeding its slightly enriched product (from 0.71% to about 0.89% ²³⁵U) to the gaseous diffusion and electromagnetic separation plants for further enrichment. wikipedia.org Although the process was simple and relatively quick to build, it was highly energy-intensive and far less efficient than gaseous diffusion. nps.govnuclearmuseum.org The S-50 plant was shut down in September 1945 after the end of World War II. stephensstephens.comnps.gov

Temperature Gradient Effects on Isotopic Concentration

The application of a temperature gradient to this compound (UF₆) is a foundational principle in the thermal diffusion method of isotope separation. osti.gov This technique leverages the mass difference between uranium-235 (B1209698) (²³⁵U) and uranium-238 (²³⁸U) isotopes to achieve enrichment. When liquid UF₆ is subjected to a significant temperature differential, the lighter ²³⁵UF₆ molecules exhibit a tendency to migrate towards the hotter region, while the heavier ²³⁸UF₆ molecules concentrate in the cooler region. osti.govnuclearmuseum.org

This phenomenon was practically applied in facilities such as the S-50 plant during the Manhattan Project. osti.govnuclearmuseum.org The process involved containing liquid this compound under pressure in the annular space between two concentric vertical pipes. osti.govnuclearmuseum.org A steep temperature gradient was established by circulating high-pressure steam through the inner pipe, creating a hot surface, and flowing cooling water along the outer pipe to maintain a cold surface. osti.gov

The temperature differential induced thermal diffusion, initiating the isotopic separation. Concurrently, convection currents were established within the liquid UF₆. The fluid near the hot inner wall, enriched with ²³⁵UF₆, would rise, while the fluid near the cold outer wall, concentrated with ²³⁸UF₆, would descend. osti.gov This combined action of thermal diffusion and convection created a counter-current flow that progressively concentrated the lighter ²³⁵U isotope at the top of the column, where it could be collected. osti.govnuclearmuseum.org The degree of separation is directly proportional to the height of the column; taller columns allow for a greater cumulative enrichment effect. osti.gov

Initial research demonstrated that the effectiveness of the separation was dependent on both the spacing between the hot and cold walls and the temperature of the hot wall. osti.gov In a typical setup, the inner pipe was heated to approximately 285 degrees Celsius with steam, while the outer pipe was cooled with water at 68 degrees Celsius. osti.gov For optimal performance at these temperatures, the spacing between the walls was critical and maintained at a fraction of a millimeter. google.com

Table 1: Key Parameters in Liquid Thermal Diffusion of this compound

| Parameter | Value/Condition | Rationale |

| Working Fluid | Liquid this compound (UF₆) | Volatile compound of uranium suitable for the process. osti.gov |

| Hot Wall Temperature | ~285 °C | Induces thermal diffusion of the lighter ²³⁵UF₆ molecules. osti.gov |

| Cold Wall Temperature | ~68 °C | Attracts the heavier ²³⁸UF₆ molecules. osti.gov |

| Isotope Migration | ²³⁵UF₆ towards hot wall, ²³⁸UF₆ towards cold wall | Based on the principle of thermal diffusion. osti.gov |

| Mechanism | Thermal Diffusion & Convection | Creates a counter-current flow for continuous enrichment. osti.gov |

| Collection Point | Top of the column | Where the enriched ²³⁵UF₆ accumulates. osti.gov |

Emerging and Advanced Isotope Separation Concepts (e.g., Laser Separation)

Advanced concepts for uranium isotope separation have largely focused on laser-based methods, which promise higher enrichment factors and greater efficiency compared to traditional diffusion and centrifuge technologies. mpg.de These methods exploit the subtle differences in the absorption spectra of ²³⁵UF₆ and ²³⁸UF₆ molecules. wikipedia.orgufn.ru By precisely tuning lasers to specific frequencies, it is possible to selectively excite molecules containing one uranium isotope while leaving the others unaffected. nrc.gov

Two primary laser-based approaches have been developed: Molecular Laser Isotope Separation (MLIS) and Atomic Vapor Laser Isotope Separation (AVLIS). ufn.ruwikipedia.org

Molecular Laser Isotope Separation (MLIS) utilizes this compound gas as its working medium. wikipedia.org The core principle of MLIS involves a multi-step process:

Isotope-Selective Excitation: An infrared laser, typically tuned to a wavelength around 16 μm, irradiates a stream of UF₆ gas that has been cooled by supersonic expansion. wikipedia.orgoptica.org This laser selectively excites the vibrational modes of the ²³⁵UF₆ molecules, as they have a slightly different absorption frequency than ²³⁸UF₆. optica.org

Photodissociation: A second laser, often an ultraviolet laser, is then used to irradiate the gas mixture. wikipedia.orgun.org The photons from this second laser are preferentially absorbed by the already excited ²³⁵UF₆ molecules, providing enough energy to break a fluorine bond and dissociate the molecule into solid uranium pentafluoride (²³⁵UF₅) and a fluorine atom. wikipedia.orgwikipedia.org

Separation: The resulting solid ²³⁵UF₅ precipitates from the gas as a fine powder and can be collected through filtration or cyclone separators. wikipedia.orgun.org The remaining UF₆ gas, now depleted in ²³⁵U, is processed for the next stage or removed. wikipedia.org

A notable advancement in this area is the Separation of Isotopes by Laser Excitation (SILEX) process. wikipedia.org While specific details are proprietary, it is understood to be a molecular method that involves irradiating a supersonically expanding stream of UF₆ with a 16 μm infrared laser. wikipedia.org This selective excitation is thought to inhibit the condensation of ²³⁵UF₆ molecules in the stream, allowing them to be physically separated from the condensing ²³⁸UF₆. wikipedia.org

Atomic Vapor Laser Isotope Separation (AVLIS) , in contrast, uses molten metallic uranium as its feedstock. nrc.gov The process involves:

Vaporization: Uranium metal is heated in a vacuum to produce a stream of atomic uranium vapor. wikipedia.org

Selective Ionization: A series of precisely tuned dye lasers are directed through the vapor. wikipedia.orgresearchgate.net These lasers selectively excite and then ionize only the ²³⁵U atoms, leaving the ²³⁸U atoms electrically neutral. wikipedia.org

Collection: The positively charged ²³⁵U ions are then deflected by an electromagnetic field onto a collection plate, while the neutral ²³⁸U atoms pass through unaffected. nrc.govresearchgate.net

AVLIS can achieve very high enrichment factors in a single stage but requires handling highly corrosive liquid uranium at high temperatures. mpg.denrc.gov

Table 2: Comparison of Advanced Isotope Separation Technologies

| Technology | Feed Material | Principle | Product Form | Key Advantage |

| MLIS | Gaseous UF₆ | Selective vibrational excitation and photodissociation. wikipedia.orgoptica.org | Solid UF₅ | Utilizes existing UF₆ handling technology. optica.org |

| SILEX | Gaseous UF₆ | Selective excitation and condensation repression. wikipedia.org | Gaseous UF₆ (enriched) | Potentially higher efficiency and smaller footprint. wikipedia.org |

| AVLIS | Metallic Uranium | Selective photoionization of atomic vapor. nrc.govwikipedia.org | Solid Uranium Metal | High single-stage enrichment factor. mpg.deresearchgate.net |

Materials Science and Engineering Considerations for Uranium Hexafluoride Systems

Corrosion Mechanisms in Uranium Hexafluoride Environments

The corrosivity of this compound is a major concern in the design and maintenance of nuclear facilities. energy.gov Corrosion in UF₆ environments can manifest in several forms, from uniform surface degradation to highly localized attacks, each influenced by factors such as temperature, moisture content, and material composition.

Uniform corrosion, or general corrosion, is characterized by a relatively even loss of material across the exposed surface. unt.edu In the context of dry, solid this compound, the uniform corrosion rate on materials like low-carbon steel is considered negligible. dnfsb.gov However, the presence of impurities, particularly moisture, drastically alters this behavior.

When UF₆ comes into contact with water, it hydrolyzes to form highly corrosive byproducts, primarily hydrogen fluoride (B91410) (HF) and uranyl fluoride (UO₂F₂). wikipedia.orgwnti.co.uknrc.gov This reaction is vigorous and exothermic. energy.govnoaa.gov The resulting aqueous HF is an extremely corrosive acid that significantly accelerates the general corrosion of steel. dnfsb.govwnti.co.uk For mild steel storage cylinders exposed to atmospheric conditions, general external corrosion rates are estimated to be around 1 to 2 mils (0.001 to 0.002 inches) per year. unt.edu

Studies on the corrosion of pure iron in liquid UF₆ at 80°C have shown two distinct kinetic behaviors for the growth of the resulting iron fluoride (FeF₂) layer. A "nanometric" type kinetics, considered the normal corrosion behavior, results in a layer thickness of about 150-200 nm over extended periods. In contrast, "micrometric" kinetics, often catalyzed by impurities, can lead to much thicker corrosion layers. doi.org

Crevice Corrosion : This form of corrosion occurs in confined, stagnant spaces where a differential aeration cell can form. unt.edu In UF₆ storage cylinders, crevice corrosion is a concern at the interface between the cylinder body and support saddles, under cylinder skirts where water can be retained, and in areas where cylinders have been in contact with the ground. unt.edudnfsb.gov The accumulation of moisture and debris in these crevices promotes accelerated corrosion. dnfsb.gov

Pitting Corrosion : Pitting is a form of extremely localized corrosion that leads to the creation of small holes in the metal. It is often initiated by dents, gouges, or at the interface between the storage cylinder and its saddles, providing sites for accelerated corrosion mechanisms to begin. dnfsb.gov Pitting has been observed on UF₆ storage cylinders, with some instances showing corrosion penetrating over halfway through the cylinder wall. dnfsb.gov

Galvanic Corrosion : This type of corrosion occurs when two dissimilar metals are in electrical contact in the presence of an electrolyte. A notable example in UF₆ storage is the galvanic cell formed between bronze plugs or valves and the steel cylinders. dnfsb.gov If this joint becomes moist, the steel, being less noble, can corrode, potentially compromising the integrity of the threads and allowing air and moisture to leak into the cylinder. dnfsb.gov

Stress Corrosion Cracking (SCC) is the brittle failure of a normally ductile material under the combined action of a tensile stress and a specific corrosive environment. In UF₆ handling and storage systems, SCC has been identified as a potential failure mechanism, particularly for ancillary components. The packing nuts on bronze valves used in storage cylinders have been found to be susceptible to stress corrosion cracking. unt.edudnfsb.gov While not directly involving the this compound itself, the failure of such components due to SCC could lead to a loss of containment. dnfsb.gov

Research on uranium alloys, though not typically used for containment, shows their high susceptibility to SCC in aqueous environments, with crack extension being transgranular. dtic.mil This underscores the general sensitivity of related materials to stress and corrosive media.

This compound is a potent fluorinating agent that reacts with many metals to form metal fluorides. academie-sciences.fr This fluoride attack is the fundamental corrosion reaction. In the presence of moisture, the reaction is more complex, involving hydrolysis products. The reaction of UF₆ with water is as follows: UF₆ + 2H₂O → UO₂F₂ + 4HF. frontiersin.orgwnti.co.uk

The resulting hydrogen fluoride actively attacks the container material. dnfsb.gov For example, when a mild steel cylinder is breached, the UF₆ reacts with atmospheric moisture, and the HF formed attacks the steel, enlarging the breach over time. dnfsb.gov The corrosion products in this case consist of iron fluorides (like FeF₃), uranium compounds, and iron oxides. dnfsb.gov

In controlled experiments on pure iron submerged in liquid UF₆, the corrosion layer is a duplex fluoride scale. doi.org An inner layer of iron fluoride (FeF₂) forms in contact with the metal substrate, while an outer, porous layer of uranium fluorides forms on top. doi.org This uranium-rich layer has been observed to evolve over time from U₂F₉ to UF₅. doi.org

On nickel-containing alloys like Monel, the fluoride attack results in the formation of uranium fluoride crystals, predominantly identified as uranium tetrafluoride (UF₄), which grow on top of a nickel fluoride (NiF₂) layer. academie-sciences.fr The integrity of this NiF₂ layer is crucial for corrosion resistance. academie-sciences.fr

Compatibility of Structural Materials with this compound

The selection of materials for handling UF₆ is critical and is dictated by their ability to resist its corrosive effects. Materials that form a stable, adherent, and protective fluoride layer are generally preferred. academie-sciences.frnrc.gov Materials considered resistant to UF₆ corrosion include stainless steel, aluminum and its alloys, nickel, and alloys containing 60% or more nickel. iaea.orgipinst.org

Nickel and its alloys are widely used in UF₆ service due to their excellent corrosion resistance. academie-sciences.frosti.gov The ability of nickel to form a passive and protective metal fluoride layer makes it highly suitable for this environment. academie-sciences.frnrc.gov Alloys such as Monel and Inconel demonstrate good performance at elevated temperatures. osti.goviaea.org

The corrosion resistance of nickel alloys stems from the formation of a compact nickel fluoride (NiF₂) layer that acts as a protective barrier. academie-sciences.fr This barrier slows the diffusion of gaseous UF₆ to the underlying metal, thereby reducing the corrosion rate. academie-sciences.fr Pre-passivation of these alloys with fluorine gas at high temperatures can enhance the formation of this protective layer, leading to significantly higher resistance to UF₆ attack. academie-sciences.fr

In contrast, on unpassivated cupronickel alloys, UF₆ reacts with both nickel and copper. While nickel forms a brittle and porous NiF₂ layer, copper forms a highly volatile complex that is unstable, allowing UF₆ to diffuse through the porous layer and continue to corrode the material. academie-sciences.fr

The table below, derived from historical testing programs, summarizes the engineering corrosion rates for several nickel-containing alloys in gaseous this compound at different temperatures.

| Alloy | Temperature (°F) | Corrosion Rate (mpy) |

|---|---|---|

| Nickel 200 | 1000 | 0.14 |

| Nickel 200 | 1200 | 0.51 |

| Nickel 200 | 1400 | 1.2 |

| Monel 400 | 600 | 0.01 |

| Monel 400 | 800 | 0.02 |

| Monel 400 | 1000 | 0.12 |

| Inconel 600 | 1000 | 0.12 |

| Inconel 600 | 1200 | 0.19 |

| Inconel 600 | 1400 | 0.43 |

| Incoloy 800 | 1000 | 0.15 |

| Incoloy 800 | 1200 | 0.27 |

| Incoloy 800 | 1400 | 0.54 |

Data sourced from historical corrosion testing programs for materials in this compound environments. nrc.gov

Despite their general resistance, nickel alloys are not immune to all forms of attack. For instance, a zone of strong intergranular corrosion has been observed in nickel between 550 and 700°C, which is thought to be related to impurities in the metal. iaea.org

Ceramic Material Interactions with this compound at Elevated Temperatures

Ceramic materials are considered for use in high-temperature applications involving UF₆, such as in advanced nuclear reactor concepts. However, their chemical stability in this aggressive environment is a critical limiting factor.

Alumina (Al₂O₃) and zirconia (ZrO₂) have been investigated for potential use in high-temperature UF₆ environments. Their compatibility is highly temperature-dependent.